molecular formula C7H10O4 B8468830 Methyl-4,5-epoxy-6-oxohexanoate

Methyl-4,5-epoxy-6-oxohexanoate

Cat. No.: B8468830
M. Wt: 158.15 g/mol
InChI Key: GDKVKDMALAZDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-4,5-epoxy-6-oxohexanoate is an ester derivative featuring a six-carbon chain with an epoxy group bridging positions 4 and 5, a ketone at position 6, and a methyl ester at the terminal carboxyl group. The epoxy moiety imparts significant reactivity, making this compound a valuable intermediate in organic synthesis, particularly for ring-opening reactions and further functionalization. However, direct experimental data on its synthesis or properties are scarce in the provided evidence.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3-(3-formyloxiran-2-yl)propanoate

InChI

InChI=1S/C7H10O4/c1-10-7(9)3-2-5-6(4-8)11-5/h4-6H,2-3H2,1H3

InChI Key

GDKVKDMALAZDAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1C(O1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key features of Methyl-4,5-epoxy-6-oxohexanoate and its analogs:

Compound Name Key Functional Groups Synthesis Highlights Physical Properties Reactivity Insights
This compound (Target) Epoxy (C4-C5), ketone (C6), methyl ester Likely involves epoxidation steps Not reported; inferred polar High reactivity (epoxy ring-opening)
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (2) Ketone (C6), methyl ester, dimethoxyphenyl Esterification (94% yield) Yellow oil; NMR-characterized Reducible ketone (Clemmensen)
6-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexadienyl)-6-oxohexanoic acid Cyclohexadienyl, multiple oxo, methoxy, carboxylic acid Cyclization inferred Likely solid (acidic form) Acid-driven solubility; redox-active diene
6-(4-(2-Methoxyethoxy)phenyl)-6-oxohexanoic acid Methoxyethoxy phenyl, ketone, carboxylic acid Commercial synthesis (5 suppliers) Not reported; higher lipophilicity Ester/acid hydrolysis susceptibility

Reactivity and Stability

  • Epoxy Group (Target) : The strained three-membered ring in the target compound is highly reactive toward nucleophiles (e.g., water, amines) and acids/bases, enabling ring-opening to form diols or other derivatives. This contrasts with the more stable ketone and ester groups in Compound (2), which undergo reductions or hydrolyses .
  • Cyclohexadienyl System : The conjugated diene and oxo groups in the cyclohexadienyl analog may participate in Diels-Alder reactions or redox cycling, unlike the target’s epoxy .

Physical Properties

  • Target Compound : Predicted to have moderate solubility in polar solvents (due to the epoxy and ester) but lower than the carboxylic acid analogs.
  • Compound (2): Exists as a yellow oil, indicating non-crystalline behavior, likely due to the dimethoxyphenyl group .

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